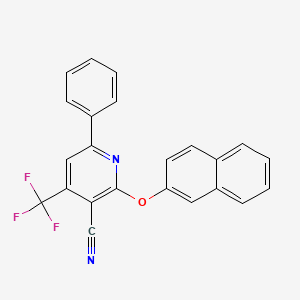

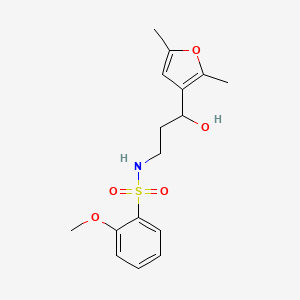

N-(仲丁基)-1-(4-氟苯基)-4-甲氧基-6-氧代-1,6-二氢吡哒嗪-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(sec-butyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical entity that likely exhibits a range of interactions due to its structural components. While the specific compound is not directly studied in the provided papers, insights can be drawn from structurally related compounds. For instance, the presence of a fluorophenyl group, as seen in the related compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, suggests potential bioactivity, possibly including antitumor properties as indicated by its ability to inhibit the proliferation of some cancer cell lines . The carboxamide moiety is a common feature in drug design due to its hydrogen bonding capabilities and its role in bioactivity .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including condensation, amination, and cyclization processes . For example, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves the condensation of an isocyanato precursor with an aminated indazole derivative . This suggests that the synthesis of N-(sec-butyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide could similarly involve strategic functional group transformations and ring-forming reactions.

Molecular Structure Analysis

The molecular structure of compounds is crucial in determining their physical, chemical, and biological properties. The spectroscopic analysis, including FT-IR and FT-Raman, can provide detailed information about the vibrational frequencies and structural assignments . The HOMO and LUMO analysis, as performed on a related compound, helps in understanding the charge transfer within the molecule, which is essential for predicting reactivity and stability . The presence of extended π-electron delocalization, as indicated by high hyperpolarizability, could also be a feature of N-(sec-butyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, contributing to its potential nonlinearity .

Chemical Reactions Analysis

The reactivity of a compound like N-(sec-butyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can be inferred from its functional groups. The carboxamide linker, for instance, plays a critical role in the selectivity and binding affinity of related compounds to biological receptors . The carbonyl group within the carboxamide moiety is particularly important for maintaining high selectivity and binding affinity, as demonstrated by the dramatic reduction in binding affinities when this group is absent .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of a fluorophenyl group can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties . The carboxamide group's ability to form hydrogen bonds can impact the solubility and stability of the compound . Additionally, the electronic properties, such as the distribution of electron density and the presence of electron-donating or withdrawing groups, can affect the compound's reactivity and interactions with biological targets .

科学研究应用

Met激酶抑制和癌症治疗

取代的N-(4-(2-氨基吡啶-4-氧基)-3-氟-苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺与感兴趣的化学结构密切相关,已被确定为有效的和选择性的Met激酶抑制剂。这类化合物已显示出优异的体内疗效和良好的药代动力学和临床前安全性,从而使其进入癌症治疗的I期临床试验 (Schroeder et al., 2009).

抗菌活性

N-(仲丁基)-1-(4-氟苯基)-4-甲氧基-6-氧代-1,6-二氢吡哒嗪-3-甲酰胺及其衍生物已被探索其抗菌性能。例如,基于氟喹诺酮的4-噻唑烷酮已显示出显着的抗菌活性,表明核心结构的修饰可以增强其对一系列细菌和真菌病原体的疗效 (Patel & Patel, 2010).

癌症研究的细胞毒性

研究还针对评估新衍生物对癌症研究的细胞毒性。一些新的5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物已被合成并筛选出其对艾氏腹水癌(EAC)细胞的体外细胞毒活性,表明在癌症治疗和研究中的潜在应用 (Hassan et al., 2014).

药物设计中的氢键模式

对单取代和双取代N-芳基吡嗪甲酰胺的氢键模式的研究,其中包括与查询化合物相似的衍生物,已经提供了药物分子设计的见解。了解这些模式有助于预测新药的溶解度、稳定性和结合亲和力 (Wardell et al., 2008).

合成和抗菌评价

一系列N1-(3-氯-4-氟苯基)-N4-取代的半卡巴肼衍生物,与查询化合物具有共同的氟苯基基团,已被合成并且显示出有希望的抗菌活性。这表明N-(仲丁基)-1-(4-氟苯基)-4-甲氧基-6-氧代-1,6-二氢吡哒嗪-3-甲酰胺衍生物在抗菌药物开发中的潜力 (Ahsan et al., 2016).

属性

IUPAC Name |

N-butan-2-yl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-4-10(2)18-16(22)15-13(23-3)9-14(21)20(19-15)12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPJGORHCCXPAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

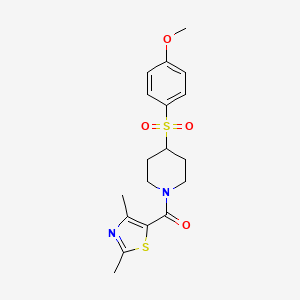

![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)

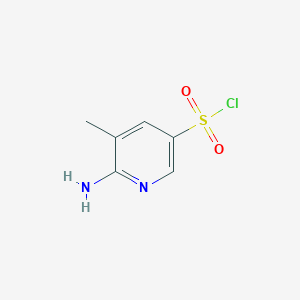

![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2505109.png)

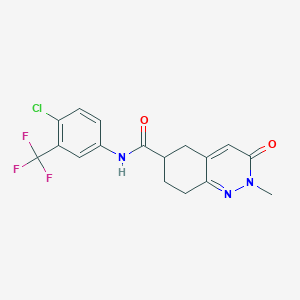

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B2505112.png)

![5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2505113.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)

![N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine](/img/structure/B2505117.png)